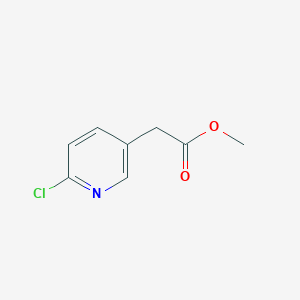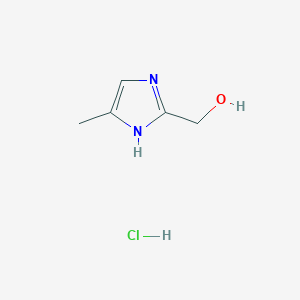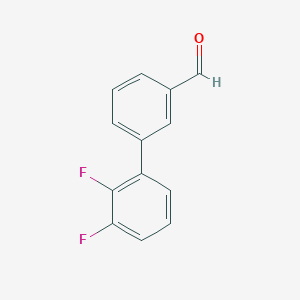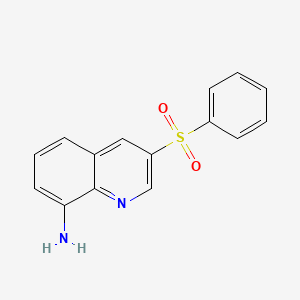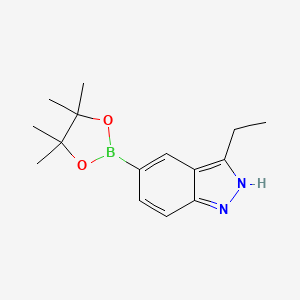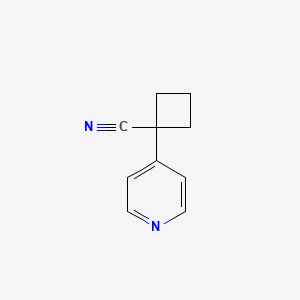
1-(Pyridin-4-YL)cyclobutanecarbonitrile
Vue d'ensemble
Description
1-(Pyridin-4-YL)cyclobutanecarbonitrile is a research chemical with the CAS number 485828-63-5 . It has a molecular weight of 158.2 and a molecular formula of C10H10N2 . The IUPAC name for this compound is 1-pyridin-4-ylcyclobutane-1-carbonitrile .
Molecular Structure Analysis
The InChI code for 1-(Pyridin-4-YL)cyclobutanecarbonitrile is1S/C10H10N2/c11-8-10(4-1-5-10)9-2-6-12-7-3-9/h2-3,6-7H,1,4-5H2 . This compound has a complexity of 203 and a topological polar surface area of 36.7Ų . It has a rotatable bond count of 1 and does not have any stereocenters . Physical And Chemical Properties Analysis
1-(Pyridin-4-YL)cyclobutanecarbonitrile is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Photoreactivity Studies
The photoreactivity of compounds like 1-(Pyridin-4-YL)cyclobutanecarbonitrile has been a subject of interest. Research demonstrates that upon irradiation, certain derivatives exhibit unique behaviors like the formation of cis-cisoid-fused cyclobutanes under specific conditions (Cermola et al., 2009). This phenomenon is crucial for understanding light-induced chemical transformations in such compounds.
Synthesis and Structural Studies
Studies on the synthesis of complex molecular structures using derivatives of 1-(Pyridin-4-YL)cyclobutanecarbonitrile have been conducted. For instance, novel indolyl-tethered spiro[cyclobutane-1,1'-indenes] have been synthesized, showing significant chemo- and regioselectivity (Xu et al., 2021). Such research aids in the development of new synthetic methods and the understanding of complex chemical reactions.
Antimicrobial and Antioxidant Activity
The antimicrobial and antioxidant properties of pyridine and fused pyridine derivatives, starting from related compounds, have been explored. These derivatives displayed moderate to significant activities, suggesting their potential in pharmaceutical applications (Flefel et al., 2018).
Coordination Polymers and Luminescence Sensing
Research into transition metal-cyanopyridine polymers, which involve derivatives of 1-(Pyridin-4-YL)cyclobutanecarbonitrile, has led to the creation of structures with unique photoluminescent properties. These properties are of interest for applications in sensing and materials science (Chen et al., 2011).
Molecular Docking Studies for Drug Development
Molecular docking studies of novel compounds, including derivatives of 1-(Pyridin-4-YL)cyclobutanecarbonitrile, have been conducted to evaluate their potential as inhibitors for proteins like GlcN-6-P synthase. This research is vital for drug discovery and the development of new therapeutic agents (Flefel et al., 2018).
Safety And Hazards
The compound has been classified under the GHS07 hazard class . It has several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of water if it comes into contact with skin .
Propriétés
IUPAC Name |
1-pyridin-4-ylcyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-8-10(4-1-5-10)9-2-6-12-7-3-9/h2-3,6-7H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGSUTQEUUQUKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-4-YL)cyclobutanecarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



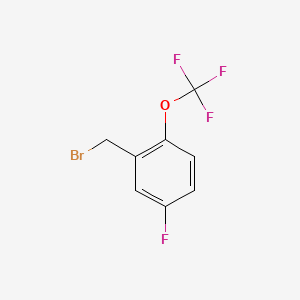
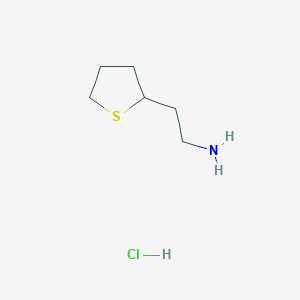
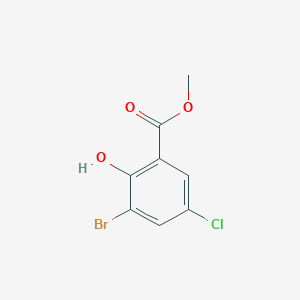
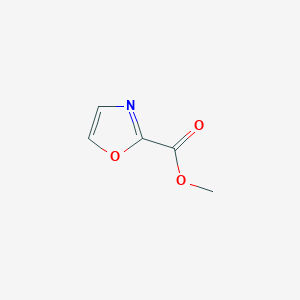
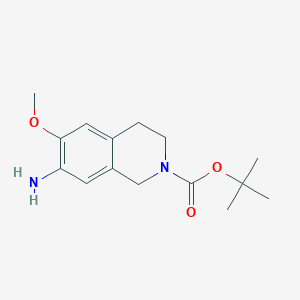
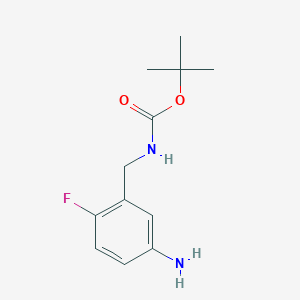
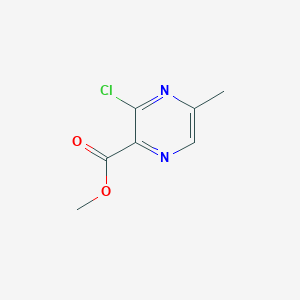
![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1395695.png)
![3-[(3-Hydroxy-propylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one oxalate](/img/structure/B1395696.png)
